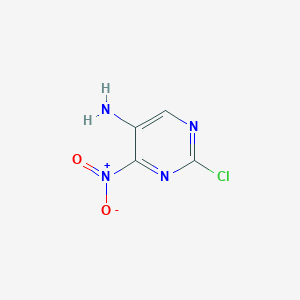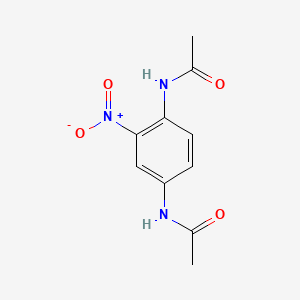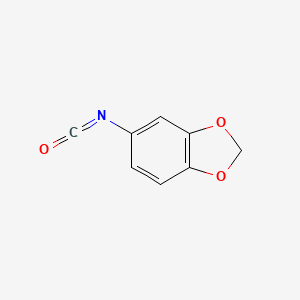
5-Isocyanato-1,3-benzodioxol
Übersicht
Beschreibung
5-Isocyanato-1,3-benzodioxole is an organic compound with the molecular formula C8H5NO3 . It is also known as IBO or Isatoic anhydride benzodioxole.
Synthesis Analysis
The synthesis of 1,3-benzodioxole derivatives has been reported in several studies . For instance, one study described the synthesis of 1,3-benzodioxol-5-ethanol from 1,3-benzodioxole through reactions of Friedel-Crafts reaction, Wolff-Kishner-Huang, and reduction .Molecular Structure Analysis
The molecular structure of 5-Isocyanato-1,3-benzodioxole consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 163.130 Da .Wissenschaftliche Forschungsanwendungen
Medizin: Antiparasitika und Zytostatika
5-Isocyanato-1,3-benzodioxol wurde auf sein Potenzial in der medizinischen Chemie untersucht, insbesondere als Vorläufer für Verbindungen mit antiparasitären und zytotoxischen Aktivitäten . Derivate dieser Verbindung haben sich bei der Hemmung des Wachstums verschiedener Parasiten und Krebszellen als vielversprechend erwiesen, was auf ihr Potenzial bei der Entwicklung neuer Therapeutika hindeutet.
Materialwissenschaften: Polymersynthese
In der Materialwissenschaft wird this compound zur Synthese von Polyurethanharzen und -elastomeren verwendet . Diese Materialien haben eine breite Palette von Anwendungen, von medizinischen Geräten bis hin zu Sportartikeln, da ihre vielseitigen Eigenschaften von starr bis flexibel angepasst werden können.
Umweltwissenschaften: Abwasserbehandlung
Die Forschung hat gezeigt, dass Derivate von this compound bei der biologischen Behandlung von Abwasser wirksam sein können, insbesondere bei der Entfernung von Schadstoffen wie Fludioxonil aus agroindustriellen Abwässern . Diese Anwendung ist entscheidend, um die Umweltbelastung durch landwirtschaftliche Praktiken zu minimieren.
Analytische Chemie: Chromatographie
In der analytischen Chemie werden Derivate von this compound in chromatographischen Verfahren eingesetzt, um komplexe Gemische zu trennen und zu analysieren . Ihre einzigartigen Eigenschaften können zur Entwicklung effizienterer und empfindlicherer analytischer Techniken beitragen.
Organische Synthese: Katalysatoren und Reagenzien
This compound dient als wertvolles Reagenz und Katalysator in der organischen Synthese . Es ist an verschiedenen Kupplungsreaktionen beteiligt, wie z. B. Suzuki und Sonogashira, und ist essentiell für die Synthese komplexer organischer Moleküle.
Pharmazeutika: Arzneimittelentwicklung
Die Rolle der Verbindung in der Pharmazie ist signifikant, insbesondere in der Arzneimittelentwicklung, wo sie als Vorläufer für pharmazeutische Wirkstoffe (APIs) dient . Ihre Reaktivität und ihre strukturellen Merkmale machen sie zu einem Schlüsselbestandteil bei der Synthese einer breiten Palette von Medikamenten.
Agrochemie: Pflanzenwachstumsregulatoren
Derivate von this compound wurden als potente Auxinrezeptoragonisten untersucht, die das Wurzelwachstum bei Pflanzen fördern . Diese Anwendung ist besonders wichtig, um die Ernteerträge zu steigern und die landwirtschaftliche Produktivität zu verbessern.
Krebsforschung: Neuartige Therapeutika
Der Benzodioxol-Rest ist mit einem breiten Spektrum an Antikrebsaktivität verbunden . Verbindungen, die diese Untereinheit enthalten, einschließlich derer, die von this compound abgeleitet sind, werden auf ihr Potenzial untersucht, die Apoptose in Krebszellen zu induzieren und bieten neue Wege für die Krebsbehandlung.
Wirkmechanismus
Target of Action
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to act as potent auxin receptor agonists . These receptors play a crucial role in plant growth and development .
Mode of Action
Similar compounds, such as 1,3-benzodioxole derivatives, have been found to interact with auxin receptors, enhancing root-related signaling responses . This interaction results in a promotive effect on root growth .
Biochemical Pathways
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to enhance auxin response reporter’s transcriptional activity . This suggests that these compounds may affect the auxin signaling pathway, leading to downstream effects on root growth .
Result of Action
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to promote root growth in plants . This suggests that 5-Isocyanato-1,3-benzodioxole may have similar effects.
Safety and Hazards
Safety data sheets suggest that 1,3-Benzodioxole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
A study on 1,3-Benzodioxole derivatives suggests that these compounds can improve the anti-tumor efficiency of arsenicals . The study indicates that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of these compounds may be effective for enhancing root growth and crop production .
Biochemische Analyse
Biochemical Properties
5-Isocyanato-1,3-benzodioxole plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, such as amino groups in lysine residues. This reactivity allows 5-Isocyanato-1,3-benzodioxole to modify enzyme activity, potentially inhibiting or activating specific biochemical pathways. For instance, it may interact with enzymes involved in detoxification processes, altering their function and impacting cellular metabolism .
Cellular Effects
The effects of 5-Isocyanato-1,3-benzodioxole on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Isocyanato-1,3-benzodioxole has been shown to affect the proliferation of cancer cells by interacting with microtubules, which are essential for cell division . Additionally, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cellular growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Isocyanato-1,3-benzodioxole exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins, which can inhibit or activate enzyme activity. This compound can bind to the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic reactions. Alternatively, it may induce conformational changes in proteins, leading to altered activity. These interactions can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isocyanato-1,3-benzodioxole can change over time. The stability of this compound is a critical factor, as it may degrade under certain conditions, leading to a loss of activity. Studies have shown that 5-Isocyanato-1,3-benzodioxole remains stable at low temperatures but may degrade when exposed to heat or light . Long-term exposure to this compound can result in persistent changes in cellular function, such as sustained inhibition of enzyme activity or prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Isocyanato-1,3-benzodioxole vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Isocyanato-1,3-benzodioxole have been associated with toxic effects, such as liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5-Isocyanato-1,3-benzodioxole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Isocyanato-1,3-benzodioxole within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and may be transported by specific binding proteins or transporters. Once inside the cell, 5-Isocyanato-1,3-benzodioxole can accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Isocyanato-1,3-benzodioxole is crucial for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 5-Isocyanato-1,3-benzodioxole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be found in the cytoplasm, where it can modify cytoskeletal proteins and affect cell structure and motility .
Eigenschaften
IUPAC Name |
5-isocyanato-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTXYMVUACJZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411209 | |
| Record name | 5-isocyanato-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69922-28-7 | |
| Record name | 3,4-(Methylenedioxy)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69922-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-isocyanato-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxol-5-yl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


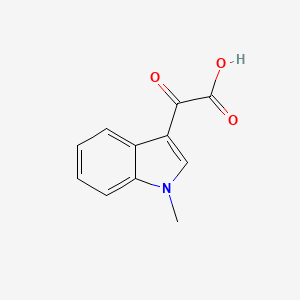
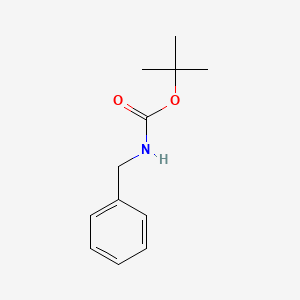




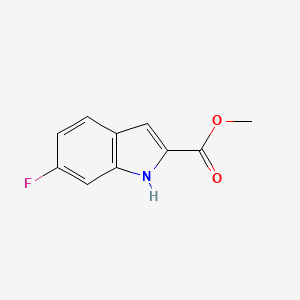
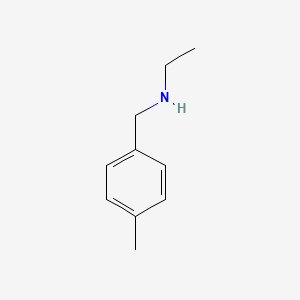
![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)
![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
